molecular formula C14H17NO B5653891 4,8-dimethyl-3-propyl-2-quinolinol

4,8-dimethyl-3-propyl-2-quinolinol

Cat. No. B5653891
M. Wt: 215.29 g/mol
InChI Key: ZTMQJLRNAOBJIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolinol derivatives typically involves complex reactions that build molecular complexity efficiently. For instance, a study demonstrates the preparation of diverse 4-aryl-2-quinolinones from propionamides through ligand-promoted triple sequential C-H activation reactions and a stereospecific Heck reaction, forming three new C-C bonds and one C-N bond (Youqian Deng et al., 2014). Another approach includes the synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, characterized by various spectroscopic techniques (S. Fatma et al., 2015).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives has been a subject of investigation, with studies like the crystallographic analysis of 2-phenyl-5,6,7,8-tetrahydro-6,6-dimethyl-5,7-methano-8-quinolinol, highlighting the configuration and interactions within the molecule (Gao et al., 2008). Another study on the synthesis and structural analysis of 2-methyl-4-quinolinol elaborates on the molecular geometry and vibrational wavenumbers, providing insights into the stability and reactive sites of the molecule (S. A. Pourmousavi et al., 2016).

Chemical Reactions and Properties

Quinolinol derivatives undergo a variety of chemical reactions, demonstrating unique reactivity and forming compounds with significant properties. The reaction of 5,8-quinolinedione with 2-[3-(dimethylamino)phenyl]propene, for example, produces compounds with notable metallochromism and intense fluorescence (Katsuhira Yoshida et al., 1991). The ambiphilic nature of 8-(dimesitylboryl)quinoline and its hydrolysis and coordination reactions further illustrate the complex chemical behavior and applications of quinolinol derivatives (J. Son et al., 2010).

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as their photoluminescence, electroluminescence, and thermal properties, are crucial for their applications in various fields. Research on methyl substituted group III metal tris(8-quinolinolato) chelates shows how structural modifications affect these properties, influencing device performance in electroluminescence applications (L. Sapochak et al., 2001).

Chemical Properties Analysis

Quinolinol derivatives exhibit a broad spectrum of chemical properties, including basicity, reactivity towards nucleophiles and electrophiles, and participation in tandem multicomponent reactions. Studies on the basicity of quinolino[7,8-h]quinoline derivatives reveal the impact of electron-donating functionalities on their superbasicity, offering insights into their chemical reactivity and potential applications (G. Rowlands et al., 2020).

properties

IUPAC Name

4,8-dimethyl-3-propyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-4-6-12-10(3)11-8-5-7-9(2)13(11)15-14(12)16/h5,7-8H,4,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQJLRNAOBJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=CC=CC(=C2NC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-dimethyl-3-propyl-1H-quinolin-2-one

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